Cas no 1245531-40-1 (N-(2,2-dimethoxyethyl)cyclopropanamine)

N-(2,2-dimethoxyethyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- N-(2,2-dimethoxyethyl)cyclopropanamine
- Cyclopropyl-(2,2-dimethoxy-ethyl)-amine
- Cyclopropanamine, N-(2,2-dimethoxyethyl)-
-
- インチ: 1S/C7H15NO2/c1-9-7(10-2)5-8-6-3-4-6/h6-8H,3-5H2,1-2H3
- InChIKey: VUOKSEMFKZRAOM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CNC1CC1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 89.6
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 30.5
N-(2,2-dimethoxyethyl)cyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-399592-0.05g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 0.05g |
$587.0 | 2023-05-26 | ||
Enamine | EN300-399592-0.25g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 0.25g |
$642.0 | 2023-05-26 | ||
Enamine | EN300-399592-0.5g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 0.5g |
$671.0 | 2023-05-26 | ||
Enamine | EN300-399592-0.1g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 0.1g |
$615.0 | 2023-05-26 | ||
Enamine | EN300-399592-1.0g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 1g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-399592-5.0g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 5g |
$2028.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372828-50mg |
n-(2,2-Dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 95% | 50mg |
¥14786.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372828-500mg |
n-(2,2-Dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 95% | 500mg |
¥18111.00 | 2024-08-09 | |
Enamine | EN300-399592-2.5g |
N-(2,2-dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 2.5g |
$1370.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372828-2.5g |
n-(2,2-Dimethoxyethyl)cyclopropanamine |
1245531-40-1 | 95% | 2.5g |
¥29592.00 | 2024-08-09 |
N-(2,2-dimethoxyethyl)cyclopropanamine 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
N-(2,2-dimethoxyethyl)cyclopropanamineに関する追加情報
N-(2,2-Dimethoxyethyl)cyclopropanamine: A Comprehensive Overview
The compound N-(2,2-dimethoxyethyl)cyclopropanamine, identified by the CAS number 1245531-40-1, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring structure, which is known for its high ring strain and reactivity. The presence of the dimethoxyethyl group further enhances its functional versatility, making it a valuable molecule in synthetic chemistry and drug discovery.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to modulate biological targets with high precision. The cyclopropane moiety in this compound has been shown to interact favorably with certain protein pockets, potentially leading to the development of novel therapeutic agents. Additionally, the dimethoxyethyl group provides hydrophilic properties, which can improve the compound's solubility and bioavailability—a critical factor in drug design.
In terms of synthesis, N-(2,2-dimethoxyethyl)cyclopropanamine can be prepared through various routes, including nucleophilic substitution and cycloaddition reactions. Researchers have explored these methods to optimize yield and purity, ensuring that the compound meets the rigorous standards required for pharmaceutical applications. The use of advanced catalytic systems has further enhanced the efficiency of these reactions, making large-scale production feasible.
The structural uniqueness of this compound has also led to its investigation in materials science. The cyclopropane ring's inherent strain makes it a potential candidate for energy storage materials or as a building block for advanced polymers. Preliminary studies suggest that incorporating this compound into polymer networks could result in materials with improved mechanical properties and thermal stability.
From a pharmacological perspective, N-(2,2-dimethoxyethyl)cyclopropanamine has shown promise in preclinical models. Its ability to inhibit specific enzymes involved in inflammatory pathways has been documented in recent research papers. This suggests that it could serve as a lead compound for developing anti-inflammatory drugs with reduced side effects compared to current treatments.
In conclusion, N-(2,2-dimethoxyethyl)cyclopropanamine (CAS No: 1245531-40-1) is a versatile compound with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in advancing modern medicine and materials science.
1245531-40-1 (N-(2,2-dimethoxyethyl)cyclopropanamine) 関連製品
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)
- 51039-92-0(N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)
- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 686772-88-3(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2171492-36-5(5F-Cumyl-P7aica)
- 2228519-55-7(tert-butyl N-{2,3-dimethoxy-5-1-(methylamino)cyclopropylphenyl}carbamate)